N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a benzodioxin moiety, and a difluoromethoxyphenyl group.
Preparation Methods
The synthesis of N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the difluoromethoxyphenyl group and the benzodioxin moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole ring or the benzodioxin moiety.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine can be compared with other similar compounds, such as those containing thiazole rings or benzodioxin moieties. Similar compounds include thiazole-based antibiotics and benzodioxin-containing anticancer agents. The uniqueness of this compound lies in its combination of structural features, which may confer enhanced bioactivity or selectivity compared to other compounds. Further research is needed to fully understand its potential advantages and applications.
Properties
CAS No. |
1071675-66-5 |
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Molecular Formula |
C21H18F2N2O3S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H18F2N2O3S/c1-2-9-25-17(14-3-6-16(7-4-14)28-20(22)23)13-29-21(25)24-15-5-8-18-19(12-15)27-11-10-26-18/h2-8,12-13,20H,1,9-11H2 |
InChI Key |
UNUBVSKPFDMBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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